molecular formula C10H16O B084176 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran CAS No. 13837-60-0

2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran

Cat. No. B084176
CAS RN: 13837-60-0
M. Wt: 152.23 g/mol
InChI Key: XSDYMDMXNRPZHU-UHFFFAOYSA-N
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Description

2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran, also known as ethynyltrimethylpyran (ETMP), is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.25 . It is commonly used in various fields of research and industry.


Synthesis Analysis

The synthesis of 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran can be achieved by 2.6-Dimethyl-octadien- (6.7)-ol- (2) with the reagent AgNO3 (6 equiv.) in solvents acetone and H2O. The reaction time is 20 hours at a reaction temperature of 60 °C. The yield is about 53% .


Molecular Structure Analysis

The IUPAC name of this compound is 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran . The InChI code is 1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran include a molecular weight of 154.25 and a storage temperature of 28 C .

Scientific Research Applications

  • Chiral Building Block Synthesis : This compound is used as a chiral building block for stereoselective synthesis of natural terpenes, including the flavor linaloyl oxide (Serra & De Simeis, 2018).

  • Isomerization Studies : 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran can undergo isomerization, leading to various rearranged products with potential chemical applications (D'silva, Walker, & Manyik, 1974).

  • Synthesis of Steroids and Pharmaceuticals : This compound is involved in the synthesis of steroids and pharmaceuticals through Pd(0)-catalyzed coupling reactions (Liu & Meinwald, 1996).

  • Electrocatalytic Synthesis : It plays a role in electrocatalytic synthesis, contributing to the development of compounds with potential medical applications, including treatments for breast cancer and neurodegenerative diseases (Ryzhkova et al., 2022).

  • Asymmetric Hydrogenation : The compound is involved in asymmetric hydrogenation processes, leading to the synthesis of δ-lactones and dihydropyran derivatives with potential pharmaceutical applications (Fehr, Consiglio, Scalone, & Schmid, 1999).

  • Diversity-Oriented Synthesis : It is used in diversity-oriented synthesis, providing access to structurally diverse compounds for screening against various biological targets (Zaware et al., 2011).

  • Suzuki-Miyaura Cross-Coupling : The compound is a precursor in Suzuki-Miyaura cross-coupling, useful in synthesizing natural products and pharmaceutical drugs (Rybak & Hall, 2015).

properties

IUPAC Name

2-ethynyl-2,6,6-trimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c1-5-10(4)8-6-7-9(2,3)11-10/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDYMDMXNRPZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884720
Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran

CAS RN

13837-60-0
Record name 2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
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Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Record name 2H-Pyran, 2-ethynyltetrahydro-2,6,6-trimethyl-
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Record name 2-ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
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Synthesis routes and methods

Procedure details

A solution of 13.82 g (0.09 mol) of dehydrolinalool (II, R1, R2 and R3 =methyl) in 200 ml of methyl tert.butyl ether was added to 28.35 g of Zeocat® Z6-05-02 and stirred for 30 min. The reaction mixture was evaporated (40° C., 300 mbar) and the resulting solid was subjected to microwave irradiation (600 W power for 4 s). The product was separated from the solid by dissolving in 300 ml acetone and evaporating the solvent in vacuo. The crude 2-ethinyl-tetrahydro-2,6,6-trimethylpyran was obtained in 13.30 g (96.2%) yield as yellowish liquid.
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
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2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
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2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
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2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
Reactant of Route 5
2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran
Reactant of Route 6
2-Ethynyltetrahydro-2,6,6-trimethyl-2H-pyran

Citations

For This Compound
2
Citations
S Frauchiger - 2003 - research-collection.ethz.ch
In industrial fine chemical syntheses, chain elongation reactions play an important role. Condensation reactions of unsaturated alcohols and unsaturated ethers to form unsaturated …
Number of citations: 0 www.research-collection.ethz.ch
S Frauchiger, A Baiker - Applied Catalysis A: General, 2003 - Elsevier
Saucy–Marbet ketonizations of two unsaturated alcohols (3,7-dimethyl-oct-6-en-1-yn-3-ol (dehydrolinalool (DLL)) and 2-methyl-3-butyn-2-ol (MB)) with 2-methoxypropene (MP), …
Number of citations: 8 www.sciencedirect.com

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